molecular formula C11H10IN B11844479 6-Iodo-4,8-dimethylquinoline CAS No. 261636-07-1

6-Iodo-4,8-dimethylquinoline

Cat. No.: B11844479
CAS No.: 261636-07-1
M. Wt: 283.11 g/mol
InChI Key: UACXZBJPKKZNJC-UHFFFAOYSA-N
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Description

6-Iodo-4,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀IN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of iodine and methyl groups in its structure makes it a unique derivative of quinoline, potentially offering distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4,8-dimethylquinoline typically involves the iodination of 4,8-dimethylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents used in industrial processes are often chosen to optimize the reaction efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4,8-dimethylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-4,8-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Iodo-4,8-dimethylquinoline is primarily based on its ability to interact with biological macromolecules. The iodine atom can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. This interaction can inhibit the growth of microorganisms and viruses, making it a promising candidate for antimicrobial and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-4,8-dimethylquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The larger size and higher polarizability of iodine compared to other halogens can enhance its ability to form halogen bonds, potentially leading to stronger interactions with biological targets .

Properties

CAS No.

261636-07-1

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

6-iodo-4,8-dimethylquinoline

InChI

InChI=1S/C11H10IN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3

InChI Key

UACXZBJPKKZNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C)I

Origin of Product

United States

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